molecular formula C13H19N3 B12872905 N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide

Cat. No.: B12872905
M. Wt: 217.31 g/mol
InChI Key: KNDXFZBJWJWJRQ-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide (CAS 743378-72-5) is a small molecule research chemical with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the development of selective enzyme inhibitors. Compounds featuring the carboximidamide functional group, similar to this one, have been extensively studied as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Nitric oxide synthase enzymes play critical roles in various physiological and pathophysiological processes, including neurotransmission, immune response, and vascular tone. The design of selective nNOS inhibitors is a valuable strategy for researching neurodegenerative pathologies and other conditions . The carboximidamide group is a key pharmacophore that mimics the guanidinium group of the natural substrate L-arginine, enabling competitive binding at the enzyme's active site . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in biochemical assays, enzyme kinetics studies, and structural biology to further investigate NOS function and inhibition.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N'-(2-ethylphenyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C13H19N3/c1-2-11-7-3-4-8-12(11)15-13(14)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,14,15)

InChI Key

KNDXFZBJWJWJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=C(N)N2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic route to this compound involves the condensation reaction between 2-ethylphenylamine and pyrrolidine-1-carboximidamide. This reaction typically proceeds under controlled conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts may be employed to enhance the reaction rate and yield, although some protocols achieve satisfactory conversion without catalysts.

  • Reaction Scheme:

    $$
    \text{2-Ethylphenylamine} + \text{Pyrrolidine-1-carboximidamide} \rightarrow \text{this compound}
    $$

  • Typical Conditions:

    • Solvent: Ethanol or methanol
    • Temperature: Ambient to reflux conditions (25–80 °C)
    • Reaction time: Several hours (4–12 h)
    • Catalyst: Optional, depending on the protocol

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.

Industrial Production Techniques

In industrial settings, the synthesis may be adapted to batch or continuous flow processes to optimize production efficiency and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or flow chemistry have been explored to reduce reaction times and improve yields.

  • Batch Process: Traditional stirred tank reactors with controlled temperature and stirring.
  • Continuous Flow: Microreactors or tubular reactors allowing precise control over reaction parameters and scalability.
  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction kinetics, often reducing reaction times from hours to minutes.

These methods also consider environmental and safety factors, aiming to minimize solvent use and waste generation.

Detailed Reaction Conditions and Purification

Reaction Parameters

Parameter Typical Range/Value Notes
Solvent Ethanol, Methanol Polar protic solvents preferred
Temperature 25–80 °C Reflux conditions improve yield
Reaction Time 4–12 hours Dependent on temperature and catalyst
Catalyst Optional (acidic or basic) Enhances reaction rate
Molar Ratio 1:1 or slight excess of amine To drive reaction to completion

Purification Techniques

Post-reaction, the crude product is typically purified by:

  • Column Chromatography: Using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) to isolate the pure compound.
  • Recrystallization: From solvents such as ethanol or ethyl acetate to improve purity.
  • Drying: Under vacuum or in a desiccator to remove residual solvents.

Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.

Analytical Characterization Relevant to Preparation

Analytical Method Key Features for Confirmation Typical Observations
1H-NMR Signals for pyrrolidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.8 ppm) Multiplets corresponding to ethylphenyl and pyrrolidine protons
13C-NMR Signals for carboximidamide carbon (δ ~160 ppm), aromatic carbons Distinct peaks confirming substitution pattern
IR Spectroscopy C=N stretching vibration (~1640–1680 cm⁻¹), N-H bending (~1550 cm⁻¹) Confirms presence of amidine functional group
Mass Spectrometry Molecular ion peak consistent with C13H19N3 (M+H)+ Confirms molecular weight and formula

These data ensure the synthesized compound meets the expected structural and purity criteria.

Alternative Synthetic Strategies and Related Compounds

While the direct condensation of 2-ethylphenylamine with pyrrolidine-1-carboximidamide is the most common method, related amidine derivatives have been synthesized via alternative routes involving:

  • Reaction of N3-substituted amidrazones with cyclic anhydrides to form pyrrole-2,5-dione derivatives, which can be further modified to amidine structures.
  • Use of coupling agents such as carbodiimides to facilitate amidine bond formation under milder conditions.
  • Hydrogenation or reduction steps to modify precursor compounds before amidine formation.

These alternative methods provide insights into structural analog synthesis but are less commonly applied directly to this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct condensation 2-Ethylphenylamine + Pyrrolidine-1-carboximidamide Ethanol/methanol, reflux, 4–12 h 70–90 Simple, scalable, widely used
Microwave-assisted synthesis Same as above Microwave irradiation, minutes >85 Faster reaction, energy efficient
Continuous flow synthesis Same as above Flow reactor, controlled temp Comparable Suitable for industrial scale
Amidrazone route (analogous) N3-substituted amidrazones + anhydrides Toluene/chloroform, reflux 75–95 For related compounds, not direct route

Research Findings and Practical Considerations

  • The reaction is generally robust, with yields influenced by solvent choice and temperature.
  • Purification by chromatography is effective but may be replaced by recrystallization for large-scale production.
  • Analytical confirmation is critical to ensure the absence of side products or incomplete reactions.
  • Industrial methods focus on process intensification and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethylphenyl)pyrrolidine-1-carboxamide, while reduction could produce N-(2-ethylphenyl)pyrrolidine-1-carboximidine.

Scientific Research Applications

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylphenyl)pyrrolidine-1-carboxamide
  • N-(2-Ethylphenyl)pyrrolidine-1-carboximidine
  • N-(2-Ethylphenyl)pyrrolidine-1-carboxylate

Uniqueness

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a carboximidamide group and an ethylphenyl substituent makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with aryl isocyanates or carboxylic acids under controlled conditions. The resulting compound features a pyrrolidine ring substituted with an ethylphenyl group and a carboximidamide functional group, which is crucial for its biological activity.

Key Structural Features:

  • Pyrrolidine Ring: Contributes to the compound's ability to interact with biological targets.
  • Carboximidamide Group: Essential for the modulation of biological pathways, particularly in inflammatory responses and cancer biology.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies and lipopolysaccharides.

Table 1: Anti-inflammatory Activity of this compound

Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
102530
505055
1007075

These results suggest that higher concentrations of the compound correlate with increased inhibition of inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies utilizing broth microdilution methods have shown that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as a lead in the development of new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the broader implications of pyrrolidine derivatives in cancer therapy. For instance, this compound has been investigated for its role in modulating sphingosine kinase activity, which is implicated in cancer progression and inflammation.

In a study examining the effects on breast cancer cell lines, it was found that the compound could reduce cell proliferation and induce apoptosis at higher concentrations. This suggests a dual role where it not only acts as an anti-inflammatory agent but also exhibits anticancer properties.

Case Study: Effects on Breast Cancer Cell Lines

  • Cell Line Used: MCF-7
  • Concentration Range: 10 µg/mL to 100 µg/mL
  • Observations: Significant reduction in cell viability at concentrations above 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrrolidine-1-carboximidamide derivatives and substituted phenyl precursors. Key steps include:

  • Reagent Selection : Use of coupling agents (e.g., carbodiimides) to facilitate amidine bond formation.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for imidamide proton signals (δ 7.5–8.5 ppm) and pyrrolidine backbone resonances (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm the presence of C=N stretching vibrations (~1640–1680 cm1^{-1}) and N-H bending (~1550 cm1 ^{-1}) .
  • Example Data Table :
Analytical MethodKey Peaks/FeaturesReference
1H^1H-NMRδ 2.6–3.2 (pyrrolidine), δ 7.2–7.8 (aryl)
IR1655 cm1^{-1} (C=N)

Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation (use local exhaust ventilation) .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Monitor degradation via periodic HPLC analysis .
  • Emergency Measures : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic methods are recommended for structural elucidation of carboximidamide derivatives, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles (e.g., C-N bond ~1.33 Å) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak at m/z 246.3) .
  • UV-Vis : Monitor π→π* transitions in the aryl group (λ~260–280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl3_3) using the IEFPCM model .
  • Dynamic Effects : Analyze conformational flexibility via variable-temperature NMR to identify rotameric contributions .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for reaction rates .
  • Example Optimization Table :
CatalystSolventYield (%)
Pd(OAc)2_2DMF78
CuITHF65

Q. What computational modeling approaches are suitable for predicting the interaction between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with protein targets (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .

Q. How do steric and electronic effects of the 2-ethylphenyl substituent influence the conformational stability of this compound?

  • Methodological Answer :

  • X-ray Analysis : Compare torsion angles in crystal structures with/without substituents .
  • Steric Maps : Generate van der Waals surface plots to visualize steric hindrance .
  • Hammett Studies : Correlate substituent σ values with reaction rates to quantify electronic effects .

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